molecular formula C19H25N3O2 B6428137 2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034359-31-2

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No. B6428137
CAS RN: 2034359-31-2
M. Wt: 327.4 g/mol
InChI Key: CKDMIMVOUSSZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one, or 2-MPA, is a synthetic indole-based compound with a wide range of potential applications in scientific research. 2-MPA has been used in a variety of studies, from drug development to biological imaging, due to its unique chemical structure and properties.

Scientific Research Applications

2-MPA has been used in a variety of scientific research applications, including drug development, biological imaging, and drug delivery. In drug development, 2-MPA has been used to study the pharmacological properties of potential drugs, as well as to identify potential drug targets. In biological imaging, 2-MPA has been used to study the structure and function of cells and tissues. In drug delivery, 2-MPA has been used to deliver drugs to specific sites in the body.

Mechanism of Action

2-MPA is thought to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, appetite control, and sleep regulation. By binding to the 5-HT2A receptor, 2-MPA is thought to modulate these processes.
Biochemical and Physiological Effects
2-MPA has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-MPA has been shown to increase levels of serotonin in the brain, resulting in an antidepressant-like effect. In addition, 2-MPA has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system.

Advantages and Limitations for Lab Experiments

2-MPA has several advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has low potential for drug interactions. However, 2-MPA has several limitations for lab experiments. It is not very soluble in water, and it has a relatively short half-life in the body.

Future Directions

There are a variety of potential future directions for 2-MPA research. These include further studies on its pharmacological properties, its potential as a drug delivery system, and its potential as an antidepressant. In addition, further studies are needed to explore the potential of 2-MPA as an anti-inflammatory, an antioxidant, and an immune modulator. Finally, further studies are needed to explore the potential of 2-MPA as an imaging agent.

Synthesis Methods

2-MPA is synthesized through the condensation of an azetidine-containing compound and an indole-containing compound. The process begins with the reaction of an aromatic aldehyde and an ethylenediamine to form an azetidine-containing intermediate. This intermediate is then reacted with an indole-containing compound to form 2-MPA. The reaction is typically carried out in an organic solvent at a temperature of 80-90°C.

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-16-6-8-21(9-7-16)15-12-22(13-15)19(23)10-14-11-20-18-5-3-2-4-17(14)18/h2-5,11,15-16,20H,6-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDMIMVOUSSZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

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